N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide
Übersicht
Beschreibung
N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which is essential for various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression.
Wirkmechanismus
BB-94 exerts its inhibitory effects on N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides by chelating the active site zinc ion, which is necessary for the enzymatic activity of N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides. This results in the prevention of ECM degradation and the inhibition of cancer cell invasion and migration.
Biochemical and Physiological Effects:
BB-94 has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of tumor growth and metastasis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 has several advantages as a research tool, including its high potency and selectivity for N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides, its ability to inhibit multiple N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides simultaneously, and its ability to penetrate cell membranes and inhibit intracellular N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides. However, it also has some limitations, including its potential toxicity and non-specific effects on other enzymes and proteins.
Zukünftige Richtungen
There are several future directions for the research and development of BB-94 and its derivatives. These include the development of more potent and selective N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide inhibitors, the identification of new therapeutic targets for this compound inhibition, and the investigation of the potential use of this compound inhibitors in combination with other cancer therapies. Additionally, the development of new methods for the delivery of this compound inhibitors to specific tissues and cells could enhance their therapeutic efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular disorders. It has been shown to inhibit the activity of several N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides, including N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide-1, this compound-2, this compound-3, this compound-7, and this compound-9, which are implicated in the progression and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-6-7-17(21-18(23)13-22-8-10-25-11-9-22)16(12-15)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEXMLZZPPOAIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.